molecular formula C6H5ClFN B1295073 2-Chloro-4-fluoroaniline CAS No. 2106-02-7

2-Chloro-4-fluoroaniline

Cat. No. B1295073
CAS RN: 2106-02-7
M. Wt: 145.56 g/mol
InChI Key: XRAKCYJTJGTSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoroaniline is a compound that is part of a broader class of chemicals known as halogenated anilines. These compounds are characterized by the presence of halogen atoms (such as chlorine and fluorine) attached to an aniline structure. The specific arrangement of chlorine and fluorine on the benzene ring of 2-chloro-4-fluoroaniline makes it a unique compound with specific chemical and physical properties, and it serves as an intermediate in the synthesis of various other chemical compounds .

Synthesis Analysis

The synthesis of compounds related to 2-chloro-4-fluoroaniline involves multiple steps, including acylation, chlorination, and hydrolysis, starting from simpler anilines such as 2-fluoroaniline. For instance, the synthesis of 4-chloro-2-fluorophenylhydrazine, which uses 2-chloro-4-fluoroaniline as an intermediate, is achieved through diazotization and reduction reactions, yielding a high purity product with a yield of about 87.1% . Additionally, the synthesis of α-chloro- and α-fluoro-1,2-diones from α-chloroaldimines through a sequence of reactions, including cyanation and halogenation, demonstrates the versatility of halogenated anilines in organic synthesis .

Molecular Structure Analysis

The molecular structure of halogenated anilines, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined through crystallographic studies. These compounds typically exhibit classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions within their crystal structures. Such interactions are crucial in determining the physical properties and reactivity of these molecules .

Chemical Reactions Analysis

Halogenated anilines participate in a variety of chemical reactions due to their reactive halogen substituents. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid, a related compound, can be used as a building block for solid-phase synthesis of various heterocyclic scaffolds, including benzimidazoles and quinoxalinones, through polymer-supported reactions . Furthermore, the chemical polymerization of 2-chloroaniline and 2-fluoroaniline by chromic acid demonstrates the reactivity of these compounds under oxidative conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-4-fluoroaniline and related compounds are influenced by the presence of halogen atoms. These properties include melting points, solubility, and stability. For instance, the melting point of 4-chloro-2-fluorophenylhydrazine, a derivative of 2-chloro-4-fluoroaniline, is reported to be in the range of 59-60°C . The stability of these compounds can vary, as some 4-fluoroanilines have been found to be thermally unstable when dissolved in chloroform, leading to decomposition . The study of these properties is essential for the practical application of these compounds in industrial and pharmaceutical contexts.

Scientific Research Applications

  • General Use

    • Scientific Field : Organic Chemistry
    • Application Summary : 2-Chloro-4-fluoroaniline is a chemical compound used as a building block in organic synthesis . It’s often used in the production of more complex chemical compounds .
    • Application Method : The specific method of application can vary widely depending on the specific synthesis being performed. Generally, it would be used in a reaction with other organic compounds under controlled conditions .
    • Results/Outcomes : The outcomes also depend on the specific synthesis. In general, the goal is to create more complex organic compounds .
  • Synthesis and Crystal Growth Study

    • Scientific Field : Crystallography
    • Application Summary : A study was conducted on the synthesis, crystal growth, and spectral properties of a compound involving 2-Chloro-4-fluoroaniline .
    • Application Method : The specific methods used in the study are not detailed in the search results .
    • Results/Outcomes : The study found strong correlations between the identified FT-IR bands and the crystal structure of the compound .
  • Synthesis of Schiff Base Complexes

    • Scientific Field : Coordination Chemistry
    • Application Summary : 2-Chloro-4-fluoroaniline has been used in the synthesis of Schiff base complexes .
    • Application Method : A solution of hydrated metal (II) chloride was added dropwise to a solution of the Schiff base ligand (which could potentially be derived from 2-Chloro-4-fluoroaniline) in hot methanol .
    • Results/Outcomes : The specific outcomes of this synthesis are not detailed in the search results .
  • Fluorination Reagents

    • Scientific Field : Organic Chemistry
    • Application Summary : 2-Chloro-4-fluoroaniline is used as a fluorination reagent . Fluorination reagents are used to introduce fluorine atoms into organic compounds .
    • Application Method : The specific method of application can vary widely depending on the specific synthesis being performed .
    • Results/Outcomes : The outcomes also depend on the specific synthesis. In general, the goal is to create fluorinated organic compounds .
  • Fluorinated Building Blocks

    • Scientific Field : Organic Chemistry
    • Application Summary : 2-Chloro-4-fluoroaniline is used as a building block in the synthesis of fluorinated organic compounds . These compounds have a wide range of applications, including in pharmaceuticals and agrochemicals .
    • Application Method : The specific method of application can vary widely depending on the specific synthesis being performed .
    • Results/Outcomes : The outcomes also depend on the specific synthesis. In general, the goal is to create fluorinated organic compounds .
  • Molecular Simulations

    • Scientific Field : Computational Chemistry
    • Application Summary : 2-Chloro-4-fluoroaniline can be used in molecular simulations . These simulations can help understand the behavior of the molecule in different conditions .
    • Application Method : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
    • Results/Outcomes : The outcomes of these simulations can provide valuable insights into the properties and behavior of the molecule .
  • Safety Data Sheet (SDS)

    • Scientific Field : Safety and Health
    • Application Summary : 2-Chloro-4-fluoroaniline is included in Safety Data Sheets (SDS) which provide information about the properties of the chemical, its hazards, and measures for safe handling .
    • Application Method : The SDS is used as a reference document in various settings where the chemical is handled or used .
    • Results/Outcomes : The SDS helps ensure that the chemical is used and handled safely, thereby preventing harm to people and the environment .

Safety And Hazards

2-Chloro-4-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. Prolonged or repeated exposure may cause damage to organs . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

2-chloro-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAKCYJTJGTSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062182
Record name Benzenamine, 2-chloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoroaniline

CAS RN

2106-02-7
Record name 2-Chloro-4-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2106-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-chloro-4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-chloro-4-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 2-chloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chloro-4-fluoroaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K77X364T56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-fluoroaniline
Reactant of Route 2
2-Chloro-4-fluoroaniline
Reactant of Route 3
2-Chloro-4-fluoroaniline
Reactant of Route 4
2-Chloro-4-fluoroaniline
Reactant of Route 5
2-Chloro-4-fluoroaniline
Reactant of Route 6
2-Chloro-4-fluoroaniline

Citations

For This Compound
65
Citations
J Fumihiro, K Masaaki, T Toshiyuki… - …, 2011 - thieme-connect.com
… The phenyl ring moiety of TAK-242 yielded 2-chloro-4-fluoroaniline, MI, and MI was further acetylated and conjugated to formM-II and the glucuronide (MIG), respectively. MI was also …
Number of citations: 7 www.thieme-connect.com
R Patrick, NS Nagarajan, H Pan, SK Saha… - … of pharmaceutical and …, 2011 - Elsevier
… differentiation between 2-chloro-4-fluoroaniline and 4-chloro-… 2-chloro-4-fluoroaniline and 4-chloro-2-fluoroaniline can be … ion present in 2-chloro-4-fluoroaniline spectra (Fig. 6A) and …
Number of citations: 4 www.sciencedirect.com
JB Press, CM Hoffman - Organic Preparations and Procedures …, 1982 - Taylor & Francis
(1.5 L). The precipitate was collected, washed with water and dried in a vacuum oven over P205 at 80" for 4 hrs (prolonged drying caused some product loss as a result of sublimation in …
Number of citations: 3 www.tandfonline.com
XH Du, S Chen, M Zheng, ZY Xu - Organic preparations and …, 2005 - Taylor & Francis
… In comparison, 2 was prepared6 from 2-chloro-4-fluoroaniline in 24% yield, comprising diazotization, sulfurization, hydrolysis and oxidization. In step b, 2-chloro-4-fluo…
Number of citations: 3 www.tandfonline.com
F Jinno, T Yoneyama, A Morohashi… - … & Drug Disposition, 2011 - Wiley Online Library
… The phenyl ring moiety of TAK-242 yielded MI, 2-chloro-4-fluoroaniline, and MI was further acetylated and conjugated to form M-II and the glucuronide (MIG), respectively. MI was also …
Number of citations: 12 onlinelibrary.wiley.com
M Yamada, T Ichikawa, M Ii, M Sunamoto… - Journal of medicinal …, 2005 - ACS Publications
… chromatography, coupling reaction with 2-chloro-4-fluoroaniline gave 19. The cycloheptene … Benzenesulfonyl chloride 29 was reacted with 2-chloro-4-fluoroaniline to give 30, followed …
Number of citations: 127 pubs.acs.org
S Sudha, MA Pasha - The Scientific World Journal, 2013 - hindawi.com
… To begin with, we planned to work with highly electron deficient 2-chloro-4-fluoroaniline (1 … out using dimedone (2mmol), 2-chloro-4-fluoroaniline (1mmol), and 4fluorobenzaldehyde (…
Number of citations: 6 www.hindawi.com
CD Wu, DB Wei, XH Liu, LS Wang - Bulletin of environmental …, 2001 - Springer
The Yangtse River, the largest river in China, originates in the remotely western part of China and flows through eight provinces before disgorging its waters into the Yellow Sea. Human …
Number of citations: 6 link.springer.com
MY Hamadi, R Gupta, RR Gupta - Journal of fluorine chemistry, 1999 - Elsevier
The synthesis of fluorinated 4H-1,4-benzothiazines and their conversion into sulfones is reported. The fluorinated 4H-1,4-benzothiazines were prepared by the condensation and …
Number of citations: 16 www.sciencedirect.com
TJ Athersuch, ID Wilson, HC Keun, JC Lindon - Xenobiotica, 2013 - Taylor & Francis
A novel stepwise classification approach for predicting the metabolic fate of substituted anilines, based on calculated physicochemical parameters of the parent anilines, was developed…
Number of citations: 7 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.